molecular formula C19H17NO5 B11937595 Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate CAS No. 301538-61-4

Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate

Cat. No.: B11937595
CAS No.: 301538-61-4
M. Wt: 339.3 g/mol
InChI Key: AODAUEOBAXFWMI-UHFFFAOYSA-N
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Description

Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate is a complex organic compound with the molecular formula C19H17NO5 and a molecular weight of 339.351 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate typically involves multiple steps. One common method includes the reaction of 3-amino-2-benzoyl-1-benzofuran with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the benzoyl group to a hydroxyl group.

    Substitution: This reaction can replace the ethoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate
  • Ethyl (4-((3-amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetate
  • Ethyl 2-(2,4-dimethoxybenzoyl)acetate

Uniqueness

Ethyl ((3-amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

301538-61-4

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 2-[(3-amino-2-benzoyl-1-benzofuran-7-yl)oxy]acetate

InChI

InChI=1S/C19H17NO5/c1-2-23-15(21)11-24-14-10-6-9-13-16(20)19(25-18(13)14)17(22)12-7-4-3-5-8-12/h3-10H,2,11,20H2,1H3

InChI Key

AODAUEOBAXFWMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=CC=C3

Origin of Product

United States

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